2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile
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Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile typically involves the aza-Michael addition of NH-heterocycles with suitable precursors. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring containing one nitrogen atom.
2-Azetidinone: Known for its presence in β-lactam antibiotics.
Oxetane: A four-membered ring containing one oxygen atom.
Uniqueness
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile is unique due to the presence of both an azetidine ring and a cyclopropyl group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C10H17N3/c1-10(7-12,9-2-3-9)13-5-8(4-11)6-13/h8-9H,2-6,11H2,1H3 |
InChI Key |
PNKSGCCOOLIISN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)N2CC(C2)CN |
Origin of Product |
United States |
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